molecular formula C26H27N3OS B12220597 2-[(5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-(4-methylphenyl)ethanone

2-[(5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-(4-methylphenyl)ethanone

Cat. No.: B12220597
M. Wt: 429.6 g/mol
InChI Key: MLDGHBBVNZIODP-UHFFFAOYSA-N
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Description

2-[(5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-(4-methylphenyl)ethanone is a complex organic compound with a unique structure that includes a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-(4-methylphenyl)ethanone typically involves multiple steps. The initial step often includes the formation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the tert-butyl, methyl, and phenyl groups. The final step involves the attachment of the ethanone moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-(4-methylphenyl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-[(5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-(4-methylphenyl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-(4-methylphenyl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-tert-Butyl-2-hydroxybenzaldehyde
  • 2-(2-Hydroxy-3-tert-butyl-5-methylphenyl)-5-chlorobenzotriazole

Uniqueness

Compared to similar compounds, 2-[(5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-(4-methylphenyl)ethanone is unique due to its specific structural features and the presence of the pyrazolo[1,5-a]pyrimidine core

Properties

Molecular Formula

C26H27N3OS

Molecular Weight

429.6 g/mol

IUPAC Name

2-(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-1-(4-methylphenyl)ethanone

InChI

InChI=1S/C26H27N3OS/c1-17-11-13-19(14-12-17)21(30)16-31-23-15-22(26(3,4)5)27-25-24(18(2)28-29(23)25)20-9-7-6-8-10-20/h6-15H,16H2,1-5H3

InChI Key

MLDGHBBVNZIODP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CSC2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C(C)(C)C

Origin of Product

United States

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